molecular formula C12H16ClNO B15322752 2-(3-Chloro-4-methoxyphenyl)piperidine

2-(3-Chloro-4-methoxyphenyl)piperidine

Cat. No.: B15322752
M. Wt: 225.71 g/mol
InChI Key: LXNSUUATPNGRAT-UHFFFAOYSA-N
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Description

2-(3-Chloro-4-methoxyphenyl)piperidine is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, and its derivatives are known for their wide range of biological and pharmacological activities. The presence of a chloro and methoxy group on the phenyl ring enhances the compound’s chemical properties, making it a valuable intermediate in various chemical syntheses and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-4-methoxyphenyl)piperidine typically involves the reaction of 3-chloro-4-methoxybenzaldehyde with piperidine under specific conditions. One common method is the reductive amination process, where the aldehyde group of 3-chloro-4-methoxybenzaldehyde reacts with piperidine in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a suitable catalyst .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-4-methoxyphenyl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

2-(3-Chloro-4-methoxyphenyl)piperidine has several scientific research applications, including:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of biological pathways and enzyme interactions.

    Medicine: It is a precursor in the development of drugs with potential therapeutic effects, such as analgesics and anti-inflammatory agents.

    Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Chloro-4-methoxyphenyl)piperidine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For instance, it may inhibit enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Chloro-4-methylphenyl)piperidine
  • 2-(3-Chloro-4-ethoxyphenyl)piperidine
  • 2-(3-Chloro-4-fluorophenyl)piperidine

Uniqueness

2-(3-Chloro-4-methoxyphenyl)piperidine is unique due to the presence of both chloro and methoxy groups on the phenyl ring, which imparts distinct chemical and biological properties. The methoxy group enhances its solubility and reactivity, while the chloro group provides sites for further chemical modifications .

Properties

Molecular Formula

C12H16ClNO

Molecular Weight

225.71 g/mol

IUPAC Name

2-(3-chloro-4-methoxyphenyl)piperidine

InChI

InChI=1S/C12H16ClNO/c1-15-12-6-5-9(8-10(12)13)11-4-2-3-7-14-11/h5-6,8,11,14H,2-4,7H2,1H3

InChI Key

LXNSUUATPNGRAT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2CCCCN2)Cl

Origin of Product

United States

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